Technical Documentation Center

2-Piperidin-1-YL-butyric acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Piperidin-1-YL-butyric acid hydrochloride
  • CAS: 1219410-59-9

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling of 2-Piperidin-1-yl-butyric Acid HCl

This Application Note provides a comprehensive technical guide for the amide coupling of 2-Piperidin-1-yl-butyric acid HCl . This molecule presents specific challenges due to the steric bulk of the -substituted tertiary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the amide coupling of 2-Piperidin-1-yl-butyric acid HCl . This molecule presents specific challenges due to the steric bulk of the


-substituted tertiary amine and the presence of the hydrochloride salt, which requires careful neutralization to prevent racemization and ensure efficient activation.


-Amino Acid Derivatives

Executive Summary & Strategic Analysis

2-Piperidin-1-yl-butyric acid (CAS: 66363-22-6 / 1219410-59-9 for HCl salt) is an


-amino acid derivative where the nitrogen atom is part of a piperidine ring. Unlike standard amino acids, the amine here is tertiary  and sterically bulky.
Key Challenges
  • Steric Hindrance: The

    
    -carbon is crowded by the piperidine ring and the ethyl group (butyric backbone). This retards nucleophilic attack, requiring highly active coupling reagents.
    
  • Racemization Risk (Enolization):

    • Standard amino acids racemize via oxazolone formation. However, tertiary amino acids cannot form oxazolones (lack of N-H).

    • Risk Factor: Racemization occurs exclusively via direct base-catalyzed enolization . The

      
      -proton is acidic; excess base or slow coupling rates increase the window for proton abstraction, leading to loss of stereochemistry.
      
  • HCl Salt Management: The starting material is an HCl salt. It requires exactly 1.0 equivalent of base to neutralize the HCl. Excess base immediately increases the risk of enolization.

Recommended Strategy
  • Primary Recommendation (Scalable/High Purity): T3P® (Propylphosphonic anhydride) in Ethyl Acetate or DCM. T3P acts as an acidic buffer during activation, minimizing base-catalyzed racemization.

  • Secondary Recommendation (High Reactivity): HATU with DIPEA . Best for unreactive amines, but requires strict temperature control (0 °C) to limit racemization.

Reaction Mechanism & Logic

The following diagram illustrates the activation pathway and the specific risk of enolization for this tertiary amine substrate.

G Start 2-Piperidin-1-yl-butyric acid HCl Neutralization Neutralization (1 eq Base) Start->Neutralization DIPEA/NMM FreeAcid Free Zwitterion (Reactive Species) Neutralization->FreeAcid Activation Activation (T3P or HATU) FreeAcid->Activation ActiveEster Activated Ester (Susceptible to Enolization) Activation->ActiveEster Coupling Amine Attack ActiveEster->Coupling + R-NH2 Racemization SIDE REACTION: Enolization via Base ActiveEster->Racemization Excess Base Slow Reaction Product Final Amide Coupling->Product

Figure 1: Reaction pathway highlighting the critical neutralization step and the racemization risk point at the activated ester stage.[1]

Detailed Experimental Protocols

Protocol A: T3P Coupling (Low Racemization / Green Chemistry)

Best for: Large scale, racemization-sensitive substrates, and easy workup. Mechanism: T3P forms a mixed anhydride. The byproduct is water-soluble, simplifying purification.

Reagents:

  • Acid: 2-Piperidin-1-yl-butyric acid HCl (1.0 equiv)

  • Amine: Target Amine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 - 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with 2-Piperidin-1-yl-butyric acid HCl (1.0 equiv) and the Target Amine (1.1 equiv).

  • Solvation: Add EtOAc (or DCM). Note: The HCl salt may not fully dissolve initially.

  • Base Addition (Critical): Cool the mixture to 0 °C . Add NMM (3.0 equiv) dropwise.

    • Why 3.0 equiv? 1.0 eq neutralizes the HCl salt; 1.0 eq neutralizes the carboxylic acid byproduct from T3P; 1.0 eq acts as the proton scavenger for the coupling.

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (x2) to remove T3P byproducts.

    • Wash with Sat. NaHCO₃ (x2) to remove unreacted acid.

    • Wash with Brine , dry over Na₂SO₄, and concentrate.

Protocol B: HATU Activation (High Potency)

Best for: Unreactive amines (anilines, electron-deficient amines) or small-scale library synthesis. Risk: Higher risk of racemization due to stronger base requirement (DIPEA).

Reagents:

  • Acid: 2-Piperidin-1-yl-butyric acid HCl (1.0 equiv)

  • Amine: Target Amine (1.0 - 1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (Preferred for solubility) or DCM.[2]

Step-by-Step Procedure:

  • Pre-Activation (Minimizing Time): Dissolve 2-Piperidin-1-yl-butyric acid HCl in dry DMF (0.2 M).

  • Neutralization: Cool to 0 °C . Add DIPEA (2.0 equiv only) and stir for 2 minutes.

    • Note: This neutralizes the HCl and the carboxylic acid.

  • Activation: Add HATU (1.1 equiv). Stir at 0 °C for 10-15 minutes .

    • Caution: Do not activate for >30 mins before adding amine; the active ester may racemize or rearrange.

  • Coupling: Add the Target Amine (1.1 equiv) and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2-4 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 5% LiCl solution (x3) to remove DMF.

    • Standard bicarbonate/brine wash.

Comparative Data & Troubleshooting

Reagent Selection Matrix
FeatureT3P (Propylphosphonic anhydride) HATU EDC / HOBt
Reactivity HighVery HighModerate
Racemization Risk Low (Acidic/Neutral mechanism)Medium/High (Basic mechanism)Low (with HOBt)
Solubility (HCl Salt) Good in EtOAc/DCMExcellent in DMFModerate
Purification Easy (Water soluble byproducts)Difficult (Tetramethylurea byproduct)Moderate (Urea byproduct)
Cost ModerateHighLow
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Steric hindrance of Piperidine ring.Switch to HATU or increase Temp to 40°C (risk of racemization).
Racemization Excess base or prolonged activation.Use T3P with Pyridine (weaker base).[3] Keep temp at 0°C.
Incomplete Conversion HCl salt not fully neutralized.Ensure at least 3.0 eq of base is used total. Check pH > 8 (wet pH paper).
Precipitation Zwitterion insolubility.Use DMF or NMP as solvent.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Dunetz, J. R., et al. (2011).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Sigma-Aldrich. (2024). Amide Coupling Reagents: HATU and T3P Protocols. Technical Bulletin. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Application

Synthesis of pharmaceutical intermediates using 2-Piperidin-1-YL-butyric acid hydrochloride

An Application Guide for the Synthesis of Local Anesthetic Intermediates: The Strategic Use of 2',6'-Pipecoloxylidide Hydrochloride Authored by: A Senior Application Scientist This document provides a detailed guide for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Local Anesthetic Intermediates: The Strategic Use of 2',6'-Pipecoloxylidide Hydrochloride

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of pharmaceutical intermediates, with a specific focus on the utilization of (±)-2',6'-pipecoloxylidide hydrochloride. This key starting material is pivotal in the synthesis of the widely used local anesthetic, Ropivacaine. The narrative herein is structured to provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations that govern the synthetic pathway.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic handle.[1][2][3] In the realm of local anesthetics, derivatives of pipecolic acid (piperidine-2-carboxylic acid) are of particular importance. Ropivacaine, the (S)-enantiomer of 1-propyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, stands out as a crucial agent in surgical anesthesia and pain management, valued for its reduced cardiotoxicity compared to its racemic predecessor, bupivacaine.[4][5][6]

The synthesis of enantiomerically pure Ropivacaine presents a classic challenge in pharmaceutical manufacturing: the efficient resolution of a racemic mixture followed by stereospecific modification. This guide will detail the established and efficient pathway starting from racemic 2',6'-pipecoloxylidide hydrochloride, covering its resolution to the desired (S)-enantiomer and subsequent N-alkylation to yield the final active pharmaceutical ingredient (API).

Physicochemical Properties and Handling of Key Reagents

A thorough understanding of the physical and chemical properties of all reagents is fundamental to safe and successful synthesis. The primary starting material is (±)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride, commonly referred to as (±)-2',6'-pipecoloxylidide hydrochloride.

PropertyValueSource
Chemical Formula C₁₄H₂₁ClN₂ODerived
Molecular Weight 268.78 g/mol Derived
Appearance Crystalline solid[7]
Solubility Soluble in water, acetone/water mixtures[7][8]
Melting Point Not specified, but used in solutionN/A
Safety & Handling Precautions

Safe laboratory practice is paramount. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

  • (±)-2',6'-Pipecoloxylidide Hydrochloride: While specific hazard data is not detailed in the search results, compounds with similar structures can be irritants. Avoid inhalation of dust and contact with skin and eyes.[12]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[9]

  • L-(-)-Dibenzoyltartaric Acid: Used as a resolving agent. Handle as a standard laboratory chemical, avoiding dust inhalation.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing genetic defects and damaging fertility. Handle only in a closed system or with adequate local exhaust ventilation.

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation. Avoid breathing dust.[13]

  • Acetone & 4-Methyl-2-pentanone (MIBK): Highly flammable liquids and vapors. Cause serious eye irritation and may cause drowsiness or dizziness. Keep away from ignition sources.[10]

Synthetic Workflow: From Racemate to Enantiopure API

The overall synthetic strategy involves three primary stages: 1) Liberation of the free base from the hydrochloride salt, 2) Chiral resolution to isolate the (S)-enantiomer, and 3) N-alkylation to introduce the propyl group, followed by final salt formation.

G cluster_0 Stage 1: Racemate Resolution cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Salt Formation & Purification racemate (±)-2',6'-Pipecoloxylidide HCl basification Basification (NaOH) & Extraction racemate->basification freebase Racemic Free Base basification->freebase resolution Resolution with L-(-)-Dibenzoyltartaric Acid freebase->resolution diastereomeric_salt Bis[(S)-(+)-2',6'-pipecoloxylidide] dibenzoyltartrate Salt resolution->diastereomeric_salt liberation Liberation of (S)-Base (NaOH Extraction) diastereomeric_salt->liberation s_base (S)-2',6'-Pipecoloxylidide liberation->s_base alkylation N-Alkylation with 1-Bromopropane, K₂CO₃ s_base->alkylation ropivacaine_base Ropivacaine Base alkylation->ropivacaine_base salt_formation Salt Formation (HCl) ropivacaine_base->salt_formation crude_hcl Crude Ropivacaine HCl salt_formation->crude_hcl recrystallization Recrystallization (Acetone/Water) crude_hcl->recrystallization final_product Ropivacaine HCl·H₂O (>99.5% ee) recrystallization->final_product

Caption: Overall synthetic workflow for Ropivacaine HCl·H₂O.

Experimental Protocols

Protocol 1: Chiral Resolution of (±)-2',6'-Pipecoloxylidide Hydrochloride

This protocol describes the critical step of separating the desired (S)-enantiomer from the racemic mixture through the formation of diastereomeric salts. The choice of L-(-)-dibenzoyltartaric acid as the resolving agent is key, as it selectively crystallizes with the (S)-enantiomer of the pipecoloxylidide base in a stable system.[7][8]

Materials:

  • (±)-2',6'-Pipecoloxylidide hydrochloride (1.0 kg)

  • Acetone (7.5 L total)

  • Water (2.25 L total)

  • Sodium Hydroxide (NaOH), 45% aqueous solution

  • L-(-)-Dibenzoyltartaric acid (0.67 kg)

  • 4-Methyl-2-pentanone (MIBK)

  • Reaction vessel (appropriate size)

  • Centrifuge or filtration apparatus

Procedure:

  • Liberation of the Free Base:

    • Charge the reaction vessel with (±)-2',6'-pipecoloxylidide hydrochloride (1.0 kg), acetone (3.75 L), and water (0.85 L).[7][8]

    • Stir the mixture and add 45% NaOH solution until the pH of the aqueous phase is >11. This neutralizes the hydrochloride salt, liberating the racemic free base which is soluble in the organic phase.

    • Allow the phases to separate and remove the lower aqueous phase.

  • Formation of the Diastereomeric Salt:

    • Dilute the remaining organic phase with additional water (1.4 L).[8]

    • In a separate vessel, dissolve L-(-)-dibenzoyltartaric acid (0.67 kg) in acetone (3.75 L).

    • Add the tartaric acid solution to the solution of the free base. The diastereomeric salt of the (S)-enantiomer is less soluble and will begin to precipitate.

    • Expert Insight: Seeding the solution with a few crystals of the desired product at this stage can be crucial for inducing crystallization and ensuring a consistent crystal form.[8]

  • Isolation and Purification:

    • Cool the resulting crystal slurry to 2°C to maximize precipitation.

    • Collect the crystals by centrifugation or filtration.

    • Wash the crystalline product first with cold acetone and then with MIBK to remove the soluble diastereomeric salt of the (R)-enantiomer and other impurities.[7][8] The product at this stage is the bis[(S)-(+)-2',6'-pipecoloxylidide] dibenzoyltartrate salt (4).[13]

Protocol 2: N-Alkylation of (S)-2',6'-Pipecoloxylidide to Ropivacaine

This protocol details the synthesis of Ropivacaine base via N-alkylation of the resolved (S)-enantiomer. The reaction is a standard nucleophilic substitution (Sₙ2).

G reagents S-Pipecoloxylidide + 1-Bromopropane transition_state Transition State (Sₙ2) reagents->transition_state K₂CO₃, NaI (cat.) 100°C product Ropivacaine Base transition_state->product

Caption: Sₙ2 mechanism for N-alkylation of the piperidine nitrogen.

Materials:

  • Moist crystalline product from Protocol 1 (e.g., based on 100 g of the tartrate salt)

  • 4-Methyl-2-pentanone (MIBK)

  • 45% NaOH solution

  • Potassium carbonate (K₂CO₃), anhydrous (49.3 g)

  • Sodium iodide (NaI) (5.3 g) - Catalyst

  • 1-Bromopropane (43.9 g)

Procedure:

  • Liberation of the (S)-Free Base:

    • Combine the moist tartrate salt (100 g, 0.122 mol) with MIBK (600 ml) and water (400 ml) in a reaction vessel.[13]

    • Heat to 60°C and make the mixture alkaline (pH > 11) by adding 45% NaOH solution. This breaks the tartrate salt and liberates the (S)-pipecoloxylidide free base into the MIBK layer.

    • Separate the phases and retain the organic phase.

    • Expert Insight: Dry the organic phase by azeotropic distillation. This is a critical step as water can interfere with the subsequent alkylation reaction. Distill off approximately 200 ml of the solvent to achieve a water content of ~3 mg/ml, then replace the distilled volume with fresh MIBK.[13]

  • N-Alkylation Reaction:

    • To the dried MIBK solution of the (S)-free base, add potassium carbonate (K₂CO₃, 49.3 g) as the base, sodium iodide (NaI, 5.3 g) as a catalyst, and 1-bromopropane (43.9 g).[13] The iodide catalyst facilitates the reaction by in-situ formation of the more reactive 1-iodopropane via the Finkelstein reaction.

    • Heat the mixture to 100°C and stir for 6 hours.[13]

    • Monitor the reaction for completion using a suitable technique (e.g., TLC or HPLC).

  • Work-up:

    • Cool the reaction mixture to 60°C.

    • Wash the mixture with water (300 ml) to remove inorganic salts (KBr, KI, excess K₂CO₃).[13]

    • Separate the phases and retain the organic (MIBK) phase containing the Ropivacaine free base.

Protocol 3: Formation and Purification of Ropivacaine Hydrochloride Monohydrate

The final step involves converting the Ropivacaine base into its stable, water-soluble hydrochloride monohydrate salt and purifying it to meet pharmaceutical standards.

Materials:

  • Organic phase from Protocol 2

  • Concentrated Hydrochloric Acid (HCl), ~36% aqueous

  • Acetone

  • Water

Procedure:

  • Precipitation of Crude Hydrochloride:

    • Adjust the temperature of the organic phase from the previous step to 40°C.

    • Slowly add concentrated HCl (~17 ml) with stirring. The Ropivacaine hydrochloride salt will precipitate out of the MIBK solution.[13]

    • Cool the resulting slurry to 20°C to complete the precipitation.

    • Filter the solid and dry to obtain the crude Ropivacaine HCl.

  • Recrystallization and Final Product Isolation:

    • Trustworthiness Pillar: Recrystallization is a self-validating step for purity. One recrystallization is often sufficient to achieve high enantiomeric excess (>99.5% ee).[13]

    • Dissolve the crude product (e.g., 48 g) in a refluxing mixture of acetone (96 ml) and water (50 ml).[13]

    • Once dissolved, add more acetone (384 ml). The desired product is less soluble in this higher acetone concentration mixture.

    • Slowly cool the solution to 20°C to allow for the formation of well-defined crystals.

    • Filter the purified crystals, wash with a small amount of cold acetone, and dry under vacuum. The final product is (S)-(-)-1-Propyl-2',6'-pipecoloxylidide hydrochloride monohydrate (Ropivacaine HCl·H₂O).[13]

Conclusion

This guide outlines an efficient and well-documented synthetic route to Ropivacaine hydrochloride monohydrate, a vital pharmaceutical agent. By starting with the racemic 2',6'-pipecoloxylidide hydrochloride, this process leverages a classical diastereomeric salt resolution, a robust N-alkylation, and a final purification step to yield a product of high chemical and optical purity. The causality-driven explanations and detailed protocols provided herein are intended to empower researchers and drug development professionals to confidently and safely execute this synthesis, contributing to the production of this important local anesthetic.

References

  • Federsel, H.-J., Jaksch, P. and Sandberg, R., 1987. An Efficient Synthesis of a New, Chiral 2',6'-Pipecoloxylidide Local Anaesthetic Agent. Acta Chem. Scand., Ser. B41: 757-761. (URL not available in search results)
  • Google Patents. (Date not available).
  • SciSpace. (1987). An efficient synthesis of a new, chiral 2',6'-pipecoloxylidide local anaesthetic agent. [Link]

  • Google Patents. (2009). WO2009044404A1 - Process for the preparation of (s)
  • European Patent Office. (1996). EP 0828711 B1 - NEW PROCESS FOR THE PREPARATION OF ROPIVACAINE HYDROCHLORIDE MONOHYDRATE. [Link]

  • MDPI. (Date not available). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. (Date not available). 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid. [Link]

  • MDPI. (Date not available). Molecules - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (2013). CN103086954A - Method for preparing ropivacaine.
  • ResearchGate. (Date not available). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • MDPI. (Date not available). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • National Institutes of Health (NIH). (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. [Link]

  • Hebei Zhuanglai Chemical Trading Co.,Ltd. (Date not available). Exploring the potential application of pharmaceutical intermediates in drug synthesis. [Link]

  • PubChem, National Institutes of Health (NIH). (Date not available). Ropivacaine. [Link]

  • Bio-Rad. (2005). Butyric acid MSDS. [Link]

  • PubChem, National Institutes of Health (NIH). (Date not available). Piperidine, hydrochloride (1:1). [Link]

  • Chemos GmbH & Co.KG. (Date not available). Safety Data Sheet: Piperidine. [Link]

  • Google Patents. (1996). WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof.
  • PubChem, National Institutes of Health (NIH). (Date not available). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. [Link]

  • PubChem, National Institutes of Health (NIH). (Date not available). Piperidin-1-yl-acetic acid. [Link]

  • PubMed, National Institutes of Health (NIH). (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. [Link]

  • Der Pharma Chemica. (Date not available). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • PubMed, National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 2-Piperidin-1-YL-butyric acid hydrochloride coupling

Welcome to the technical support center for challenges related to the amide coupling of 2-Piperidin-1-YL-butyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the amide coupling of 2-Piperidin-1-YL-butyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions, ensuring high yield and purity in your synthetic workflow.

Introduction: Understanding the Core Challenges

2-Piperidin-1-YL-butyric acid is a sterically hindered N-substituted amino acid. Its unique structure, featuring a bulky piperidine ring directly attached to the alpha-carbon, presents significant challenges during amide bond formation. These challenges primarily stem from:

  • Steric Hindrance: The piperidine moiety physically obstructs the carboxyl group, slowing down the approach of the amine nucleophile and often requiring more potent coupling reagents and optimized conditions.[1][2]

  • Epimerization/Racemization: The alpha-proton is susceptible to abstraction under basic conditions, especially after activation of the carboxyl group, which can lead to a loss of stereochemical integrity.[3][4][5]

  • Diketopiperazine (DKP) Formation: When coupling this acid as the second residue in a dipeptide sequence, the free N-terminal amine of the dipeptide can intramolecularly attack the activated carboxyl group, leading to the formation of a stable six-membered ring and premature cleavage from the resin or termination of the chain.[6][7][8][9]

This guide provides a structured approach to identifying, understanding, and mitigating these and other potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with 2-Piperidin-1-YL-butyric acid has a very low yield. What are the likely causes and how can I fix it?

A1: Low yield is the most common issue and typically points to inefficient activation of the carboxylic acid or incomplete coupling due to steric hindrance.[10][11]

Root Cause Analysis:

  • Ineffective Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often too slow and inefficient to overcome the steric barrier of the piperidine ring.[1][2]

  • Insufficient Base: The starting material is a hydrochloride salt. At least one equivalent of a non-nucleophilic base is required to neutralize the HCl and generate the free carboxylate for activation. A second equivalent (or more) is typically needed to neutralize the amine component's salt and facilitate the coupling.

  • Suboptimal Reaction Conditions: Low concentration, inadequate temperature, or short reaction times can all contribute to incomplete reactions.[12]

Troubleshooting Workflow:

  • Step 1: Select a High-Potency Coupling Reagent. Switch from standard carbodiimides to a more powerful uronium or phosphonium salt-based reagent. These reagents form highly reactive intermediates that can overcome steric challenges.[1][13]

    G cluster_0 Reagent Choice for Hindered Coupling CarboxylicAcid 2-Piperidin-1-YL-butyric acid Amine Amine Component Product Desired Amide Product

    Caption: Selection of coupling reagents for hindered substrates.

  • Step 2: Optimize Base Selection and Stoichiometry.

    • Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[14]

    • For the hydrochloride salt, use at least 2.5-3.0 equivalents of base: 1.0 eq. to neutralize the acid, 1.0 eq. for the amine coupling partner (if it's also a salt), and an additional 0.5-1.0 eq. to drive the reaction.

  • Step 3: Adjust Reaction Conditions.

    • Increase Concentration: Run the reaction at a higher concentration (e.g., 0.5 M) to favor the bimolecular coupling over potential side reactions.[12]

    • Elevate Temperature: If the reaction is slow at room temperature, gently heating to 40-50°C can significantly increase the rate. Monitor for epimerization at higher temperatures.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. Hindered couplings may require several hours (4-24h) to reach completion.

Q2: I am concerned about racemization at the chiral center. How can I detect and prevent it?

A2: Racemization (or epimerization) is a significant risk due to the acidity of the α-proton, which is enhanced upon carboxyl activation. The primary mechanism involves the formation of an oxazolone intermediate, which can easily tautomerize.[3][5]

Detection and Prevention Strategies:

  • Use Additives: Coupling reagents should always be used with additives that suppress racemization.

    • HOBt (Hydroxybenzotriazole) and its derivatives like HOAt (7-Aza-1-hydroxybenzotriazole) or OxymaPure are essential.[4][15] They react with the activated acid to form an active ester that is less prone to oxazolone formation than the intermediate generated by the coupling reagent alone.[16] Reagents like HATU and HCTU already incorporate a HOAt or HOBt derivative in their structure.[17][18]

  • Control the Base:

    • Avoid using an excessive amount of tertiary amine base. Use the minimum required for neutralization and catalysis.

    • The choice of base matters. While DIPEA is common, some studies suggest that bases with lower pKa, like N-methylmorpholine (NMM), can sometimes reduce racemization, though this may come at the cost of reaction rate.[19]

  • Lower the Temperature: Perform the activation and coupling steps at 0°C before allowing the reaction to slowly warm to room temperature. Low temperatures disfavor the proton abstraction that leads to epimerization.[4]

  • Analytical Detection:

    • The most reliable method is chiral HPLC analysis of the final product, comparing it against a racemic or epimeric standard if available.

    • High-resolution NMR in the presence of a chiral solvating agent can sometimes distinguish between diastereomers.

Coupling ReagentAdditiveRacemization RiskRelative Efficiency (Hindered)
DCC / DIC HOBt / OxymaModerate to HighLow
HBTU / TBTU (Internal HOBt)Low to ModerateHigh
HATU / HCTU (Internal HOAt/Cl-HOBt)Very LowVery High
PyBOP / PyAOP (Phosphonium-based)LowVery High

Table 1. Comparison of common coupling reagents for sterically hindered amino acids.[13][15][20]

Q3: I suspect Diketopiperazine (DKP) formation is terminating my peptide chain. How can I confirm and avoid this?

A3: DKP formation is a prevalent side reaction when the N-substituted amino acid is the second residue in a sequence (i.e., after coupling it to the first amino acid on a solid support). The deprotected N-terminal amine of the first residue attacks the activated ester of the second, forming a cyclic dipeptide that cleaves from the resin.[6][9]

G Resin Resin-AA1-NH2 Dipeptide Resin-AA1-AA2 (Desired) Resin->Dipeptide Intermolecular Coupling (Desired Path) ActivatedAcid Activated 2-Piperidin-1-YL-butyric acid ActivatedAcid->Dipeptide DKP Diketopiperazine (Side Product) Dipeptide->DKP Intramolecular Cyclization (Side Reaction) Elongation Further Elongation Dipeptide->Elongation Termination Chain Termination DKP->Termination NextAA Next Amino Acid NextAA->Elongation

Caption: Competing pathways of chain elongation versus DKP formation.

Mitigation Strategies:

  • Dipeptide Coupling: The most effective strategy is to synthesize the dipeptide unit (e.g., Fmoc-AA3-AA2-OH) in solution first, where conditions can be better controlled, and then couple this pre-formed dipeptide onto the resin-bound amine. This completely bypasses the vulnerable dipeptide-resin intermediate.[3]

  • Use of N-Trityl Amino Acids: For the first amino acid, use an N-trityl protected version. After coupling the 2-Piperidin-1-YL-butyric acid, the trityl group can be removed with dilute trifluoroacetic acid (TFA), which leaves the resulting dipeptide as a protonated salt. This salt form is not nucleophilic and cannot cyclize. The subsequent coupling can then be performed using in situ neutralization protocols.[6]

  • Immediate Subsequent Coupling: Minimize the time the dipeptide-resin exists with a free N-terminal amine. After deprotection, immediately introduce the pre-activated third amino acid to favor the intermolecular reaction over the intramolecular cyclization.[8]

Recommended Experimental Protocol (Solution Phase)

This protocol is optimized for coupling 2-Piperidin-1-YL-butyric acid hydrochloride to a primary amine (R-NH2) using HATU.

Materials:

  • 2-Piperidin-1-YL-butyric acid hydrochloride

  • Amine component (as free base or HCl salt)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM (Dimethylformamide or Dichloromethane)

Procedure:

  • Reagent Preparation:

    • In a flame-dried flask under an inert atmosphere (N2 or Argon), dissolve 2-Piperidin-1-YL-butyric acid hydrochloride (1.0 eq.) in anhydrous DMF.

    • If the amine component is an HCl salt, add it to the same flask.

  • Pre-activation:

    • Cool the flask to 0°C in an ice bath.

    • Add DIPEA (2.5-3.0 eq.). Stir for 5 minutes to ensure neutralization.

    • Add HATU (1.1 eq.) to the solution.

    • Allow the mixture to pre-activate at 0°C for 10-15 minutes. The solution may change color.

  • Coupling:

    • If using the free-base form of the amine, add it (1.2 eq.) to the pre-activated mixture at 0°C.

    • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress using LC-MS or TLC until the starting acid is consumed (typically 4-12 hours).

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Gairí, M., Lloyd-Williams, P., Albericio, F., & Giralt, E. (1990). Use of BOP reagent for the suppression of diketopiperazine formation in boc/bzl solid-phase peptide synthesis. Tetrahedron Letters, 31(50), 7363-7366.
  • Yang, Y., et al. (n.d.). Suppressing DKP in Peptide Synthesis. Scribd. Retrieved from [Link]

  • Galpin, I. J., & Mohammed, A. K. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
  • ElectronicsAndBooks. (n.d.). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of R. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Unknown Author. (n.d.). Epimerization of Peptide.
  • Mohd, K. B., et al. (2020). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 22(1), 1-13.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Reddit. (2023). Trying to minimize side reactions in a peptide coupling reaction. r/Chempros.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Unknown Author. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Beyermann, M., et al. (1991). Effect of tertiary amine on the carbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 37(4), 252-256.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Wikipedia. (n.d.). Carbodiimide.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
  • Organic Chemistry Tutor. (2026).
  • Dunetz, J. R., & Hsiao, Y. (2010). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 8(21), 4944-4947.
  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Nowick, J. S. (n.d.).
  • The Royal Society of Chemistry. (2020).
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.

Sources

Optimization

Technical Support Center: Synthesis of 2-Piperidin-1-YL-butyric acid hydrochloride

Welcome to the technical support center for the synthesis of 2-Piperidin-1-YL-butyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Piperidin-1-YL-butyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. The information provided herein is based on established principles of organic chemistry, particularly reductive amination, and offers practical solutions to achieve high purity of the target compound.

I. Overview of the Synthesis

The synthesis of 2-Piperidin-1-YL-butyric acid hydrochloride is typically achieved through a one-pot reductive amination reaction between 2-oxobutanoic acid and piperidine. This reaction proceeds via the formation of an unstable iminium intermediate, which is subsequently reduced in situ by a reducing agent, commonly sodium borohydride (NaBH₄). The final product is then isolated as a hydrochloride salt to improve its stability and handling properties.

Below is a troubleshooting guide and a set of frequently asked questions to address specific issues you may encounter during your experiments.

II. Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Q: My reaction has resulted in a low yield of 2-Piperidin-1-YL-butyric acid hydrochloride. What are the possible causes and how can I improve the yield?

A: Low yields can stem from several factors related to the reaction conditions and the stability of the intermediates. Here are the primary causes and their solutions:

  • Suboptimal pH: The formation of the iminium ion intermediate is pH-dependent. If the reaction medium is too acidic, the piperidine will be protonated and non-nucleophilic. If it's too basic, the carbonyl group of 2-oxobutanoic acid will not be sufficiently activated for nucleophilic attack.

    • Solution: The ideal pH for reductive amination is typically in the range of 6-7. You can achieve this by using a buffer system or by the slow addition of an acid, like acetic acid, to the reaction mixture.

  • Inefficient Reduction: The reduction of the iminium intermediate may be incomplete.

    • Solution: Ensure that the sodium borohydride is fresh and has been stored under anhydrous conditions. The addition of NaBH₄ should be done portion-wise at a controlled temperature (e.g., 0-5 °C) to prevent a rapid, uncontrolled reaction that can lead to side product formation.

  • Side Reaction - Reduction of the Keto Acid: Sodium borohydride can also reduce the ketone group of the starting material, 2-oxobutanoic acid, to form 2-hydroxybutyric acid. This side reaction consumes both the starting material and the reducing agent, thus lowering the yield of the desired product.

    • Solution: Add the sodium borohydride after the piperidine and 2-oxobutanoic acid have had sufficient time to form the iminium intermediate. A more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can also be used. NaBH(OAc)₃ is milder and shows greater selectivity for the reduction of iminium ions over ketones.[1]

Problem 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with impurities. How can I identify and remove them?

A: The most common impurities in this synthesis are unreacted starting materials and the side-product from the reduction of the keto acid.

  • Impurity 1: Unreacted 2-Oxobutanoic Acid:

    • Identification: This can be detected by HPLC, where it will have a different retention time than the product. Its presence can also be inferred from a lower-than-expected melting point of the final product.

    • Removal: 2-Oxobutanoic acid is highly soluble in water. During the workup, a wash with a saturated aqueous solution of sodium bicarbonate will convert the carboxylic acid to its sodium salt, which is highly water-soluble and will be removed in the aqueous layer.

  • Impurity 2: Unreacted Piperidine:

    • Identification: Residual piperidine will give the product a characteristic amine odor and can be detected by HPLC.

    • Removal: Piperidine is a base and can be removed by washing the organic layer with a dilute acid solution, such as 1 M HCl, during the workup. The resulting piperidinium hydrochloride is water-soluble.

  • Impurity 3: 2-Hydroxybutyric Acid:

    • Identification: This is a major potential byproduct. It can be identified by HPLC-MS, as it has a different molecular weight than the product.[2] Standard analytical techniques are available for its quantification.[3][4]

    • Removal: 2-Hydroxybutyric acid has different solubility properties compared to the desired product. Purification by recrystallization is often effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt formation?

A1: Converting the final product to its hydrochloride salt serves several purposes. It typically increases the melting point and crystallinity of the compound, making it easier to handle and purify by recrystallization. It also enhances the stability of the amine and can improve its solubility in certain solvents.

Q2: Can I use a different reducing agent?

A2: Yes, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is another selective reducing agent for iminium ions. However, due to the toxicity of cyanide byproducts, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a highly effective method for purifying solid organic compounds like 2-Piperidin-1-YL-butyric acid hydrochloride.[5][6] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as ethanol/water or isopropanol/diethyl ether, can be effective.

IV. Experimental Protocols

Detailed Synthesis Protocol
  • To a solution of 2-oxobutanoic acid (1.0 eq) in methanol, add piperidine (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the iminium intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent like dichloromethane to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to ~2 with concentrated HCl.

  • Lyophilize or carefully evaporate the water to obtain the crude 2-Piperidin-1-YL-butyric acid hydrochloride.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot solvent (e.g., a mixture of isopropanol and water).

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure 2-Piperidin-1-YL-butyric acid hydrochloride.

V. Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
2-Piperidin-1-YL-butyric acid hydrochlorideC₉H₁₈ClNO₂207.70Desired product, typically a white to off-white solid.
2-Oxobutanoic AcidC₄H₆O₃102.09Starting material, a keto acid.[7]
PiperidineC₅H₁₁N85.15Starting material, a secondary amine.
2-Hydroxybutyric AcidC₄H₈O₃104.10Major potential side-product, a hydroxy acid.[2]

VI. Visualizations

Workflow for Impurity Removal

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_purification Purification A Crude Product (contains product, unreacted starting materials, and 2-hydroxybutyric acid) B Aqueous Workup (Acid/Base Extraction) A->B Removes unreacted 2-oxobutanoic acid and piperidine C Recrystallization B->C Removes 2-hydroxybutyric acid D Pure 2-Piperidin-1-YL-butyric acid hydrochloride C->D

Caption: Workflow for the removal of common impurities.

VII. References

  • Hendrickson, J. B. (2010). Systematic Signatures for Organic Reactions. Article.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • PMC. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?.

  • University of Colorado Boulder. (n.d.). Recrystallization.

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxybutyric Acid as a Predictive Marker for Type 2 Diabetes.

  • Rupa Health. (n.d.). 2-Hydroxybutyric Acid.

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids.

  • PubMed. (2009). Amino acid analysis. Current Protocols in Protein Science.

  • FUJIFILM Wako. (n.d.). Amino Acids Analysis.

  • ResearchGate. (2017). Reductive amination of acetic acid (2a) with piperidine (1a) to...

  • Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.

  • ResearchGate. (2014). HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance.

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

  • BOC Sciences. (n.d.). Piperidine Impurities.

  • Reddit. (2024). Does piperidine work in reductive amination like this?. r/chemhelp.

  • MedChemExpress. (n.d.). 2-Hydroxybutyric acid (α-Hydroxybutyric acid).

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

  • PMC. (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

  • Benchchem. (n.d.). Synthesis routes of 4-(Piperidin-4-yl)butanoic acid hydrochloride.

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids.

  • PubMed. (2009). Amino acid analysis.

  • ResearchGate. (n.d.). Reductive amination of acetic acid (2a) with piperidine (1a) to....

  • Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.

  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.

  • ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives.

  • PubChem. (n.d.). 2-Oxobutanoic Acid.

  • Sigma-Aldrich. (n.d.). 4-Piperidine butyric acid 97 84512-08-3.

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.

  • ResearchGate. (2013). Separation of butyric acid in fixed bed column with solvent impregnated resin containing ammonium ionic liquid.

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: 2-Piperidin-1-yl-butyric Acid vs. Isomeric Alternatives

Executive Summary 2-Piperidin-1-yl-butyric acid (HCl) is a critical synthetic intermediate and structural motif found in various pharmaceutical agents, including local anesthetics and GABA uptake inhibitors. Its analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Piperidin-1-yl-butyric acid (HCl) is a critical synthetic intermediate and structural motif found in various pharmaceutical agents, including local anesthetics and GABA uptake inhibitors. Its analysis is frequently complicated by the presence of isobaric isomers—most notably 4-piperidin-1-yl-butyric acid (a GABA analog) and 2-(piperidin-2-yl)butyric acid .

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of 2-piperidin-1-yl-butyric acid against its primary structural alternatives. By leveraging specific fragmentation mechanisms—specifically the competition between alpha-cleavage decarboxylation and lactamization —researchers can confidently assign structural identity without the need for NMR in high-throughput screening.

Part 1: Compound Profile & MS Readiness[1]

Before initiating fragmentation studies, the physicochemical behavior of the analyte under electrospray ionization (ESI) conditions must be understood to maximize sensitivity.

FeatureSpecificationImpact on MS Method
Compound Name 2-Piperidin-1-yl-butyric acid HClTarget Analyte
Formula C9H17NO2 (Free Acid)[M+H]⁺ = 172.13 Da
Structure Type

-Amino Acid Derivative
Prone to decarboxylation in source
pKa (Calc) ~2.3 (Acid), ~9.1 (Base)Zwitterionic at neutral pH; Requires acidic mobile phase
LogP ~1.2Retains well on C18, but HILIC offers superior peak shape
Optimization Protocol: Source Conditions
  • Ionization Mode: Positive ESI (+). The tertiary amine is easily protonated.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Expert Insight: Avoid ammonium acetate if maximizing sensitivity; the protonated amine is stable, but competitive ionization with ammonium adducts can suppress the [M+H]⁺ signal.

  • Cone Voltage: Keep low (15-20V). High cone voltage induces in-source fragmentation, specifically the loss of H₂O (m/z 154) or HCOOH (m/z 126), mimicking MS/MS spectra and confusing precursor selection.

Part 2: Fragmentation Mechanism (The Deep Dive)[1][2]

The fragmentation of 2-piperidin-1-yl-butyric acid is driven by the proximity of the piperidine nitrogen to the carboxylic acid (alpha-position). This structural arrangement favors Charge-Remote Fragmentation and Inductive Cleavage .[1]

Primary Pathway: Alpha-Cleavage & Decarboxylation

Unlike gamma-amino acids, alpha-substituted derivatives rarely undergo cyclization to lactams as a primary pathway because the resulting ring size (3-membered aziridinone) is highly strained. Instead, the dominant pathway is the loss of the carboxylic acid group.

  • Precursor: [M+H]⁺ m/z 172.

  • Transition: The protonated nitrogen induces an inductive cleavage of the C1-C2 bond.

  • Product: Loss of HCOOH (46 Da) or CO + H₂O to form the Immonium Ion at m/z 126 .

Secondary Pathway: Piperidine Ring Cleavage

High collision energies (CE > 35 eV) shatter the piperidine ring itself.

  • Transition: Ring opening and C-N bond cleavage.

  • Product: Formation of the tetrahydropyridine cation (m/z 84 ) or piperidinium ion (m/z 86 ).

Visualization: Fragmentation Pathway

FragmentationPathway cluster_legend Pathway Legend M_H Precursor Ion [M+H]+ = 172 Immonium Immonium Ion (Alpha-Cleavage) m/z = 126 M_H->Immonium Loss of HCOOH (-46 Da) Dominant in 2-isomer Lactam Lactam Ion (Dehydration) m/z = 154 M_H->Lactam Loss of H2O (-18 Da) Minor in 2-isomer Dominant in 4-isomer PipRing Piperidine Fragment m/z = 84 / 86 Immonium->PipRing Ring Fission High CE legend Solid Line: Major Pathway Dashed Line: Minor Pathway

Figure 1: Comparative fragmentation pathway highlighting the divergence between alpha-cleavage (2-isomer) and dehydration (4-isomer).

Part 3: Comparative Analysis (The Alternatives)

The most common analytical challenge is distinguishing the 2-isomer (target) from the 4-isomer (impurity/analog).

Comparative Performance Table
Parameter2-Piperidin-1-yl-butyric Acid (Target)4-Piperidin-1-yl-butyric Acid (Alternative)Differentiation Logic
Structure Class Alpha-Amino AcidGamma-Amino AcidProximity of N to COOH.
Base Peak (MS2) m/z 126 (Loss of HCOOH)m/z 154 (Loss of H₂O)Mechanism: The 4-isomer cyclizes to form a stable 5-membered lactam ring (pyrrolidinone-like), ejecting water. The 2-isomer cannot easily cyclize.
Secondary Ion m/z 84 (Ring cleavage)m/z 86 (Piperidine intact)The 2-isomer immonium ion is less stable, leading to further ring fragmentation.
Retention Time (C18) Earlier eluting (More polar/shielded)Later eluting (More hydrophobic surface area)4-isomer exposes more alkyl chain to the stationary phase.
Experimental Validation: The "Ratio Rule"

To confirm identity without a standard for the impurity, use the 126/154 Ratio :

  • Ratio > 5.0: High confidence in 2-isomer .

  • Ratio < 0.2: High confidence in 4-isomer .

Part 4: Experimental Protocol

Workflow: Isomer Differentiation Assay

This protocol is designed to be self-validating. By monitoring two specific transitions, you ensure that the correct isomer is identified even in complex matrices.[1]

Step 1: LC-MS Configuration [1]

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in H₂O.

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 2: MS/MS Method (MRM) Set up the following transitions in Positive Mode:

  • Quantifier (Target): 172.1 -> 126.1 (CE: 20 eV)

  • Qualifier (Isomer Check): 172.1 -> 154.1 (CE: 15 eV)

  • Structural Check: 172.1 -> 84.1 (CE: 35 eV)

Step 3: Data Interpretation

  • Inject sample.[1][2][3][4]

  • Calculate the ratio of Area (126) / Area (154).

  • Pass Criteria: If Ratio > 5.0, the peak is 2-Piperidin-1-yl-butyric acid.

Decision Tree for Identification

DecisionTree Start Analyze Sample Precursor m/z 172 Check154 Check Intensity of m/z 154 (Loss of H2O) Start->Check154 Decision Is m/z 154 the Base Peak? Check154->Decision Result4 Identify as: 4-Piperidin-1-yl-butyric acid (Gamma-isomer) Decision->Result4 Yes Check126 Check Intensity of m/z 126 (Loss of HCOOH) Decision->Check126 No Decision2 Is m/z 126 the Base Peak? Check126->Decision2 Result2 Identify as: 2-Piperidin-1-yl-butyric acid (Alpha-isomer) Decision2->Result2 Yes ResultUnknown Inconclusive Check for Piperidine Ring (m/z 84) Decision2->ResultUnknown No

Figure 2: Logical decision tree for assigning isomeric identity based on MS/MS base peak intensity.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1219410-59-9, 2-Piperidin-1-yl-butyric acid hydrochloride. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of isomeric piperidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Carboxylic Acids and Amines. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Piperidin-1-YL-butyric acid hydrochloride proper disposal procedures

Executive Summary & Compound Identification This guide mandates the standard operating procedures (SOP) for the safe handling and disposal of 2-Piperidin-1-yl-butyric acid hydrochloride . As a pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

This guide mandates the standard operating procedures (SOP) for the safe handling and disposal of 2-Piperidin-1-yl-butyric acid hydrochloride . As a pharmaceutical intermediate and piperidine derivative, this compound requires strict adherence to organic salt disposal protocols to prevent environmental contamination and personnel exposure.

Chemical Profile:

Parameter Detail
Chemical Name 2-Piperidin-1-yl-butyric acid hydrochloride

| Synonyms | 2-(1-Piperidinyl)butanoic acid HCl;


-Ethyl-1-piperidineacetic acid HCl |
| CAS Number  | 1219410-59-9  (Reference analog: 3235-68-5) |
| Molecular Formula  | 

| | Physical State | Solid (White to off-white crystalline powder) | | Acidity | Acidic in aqueous solution (pH ~3–5 typical for HCl salts) |[1]

Safety Assessment & Risk Analysis

Before initiating disposal, you must validate the hazard profile. While specific toxicological data for this exact CAS is limited, structural analogs (Piperidine derivatives/HCl salts) dictate the following Precautionary Principle approach.

Hazard Classification (GHS)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[2][3]

  • Corrosivity: Aqueous solutions may be corrosive to metals and tissue due to the hydrochloride moiety.

Mandatory PPE (Personal Protective Equipment)
  • Respiratory: N95 particulate respirator or P100 if dust generation is likely.

  • Skin: Nitrile rubber gloves (Minimum thickness 0.11 mm; Breakthrough time >480 min).

  • Eyes: Chemical safety goggles (ANSI Z87.1 compliant). Do not use safety glasses ; dust ingress can cause severe ocular damage.

Disposal Decision Logic (Workflow)

The following decision tree illustrates the critical path for classifying and segregating 2-Piperidin-1-yl-butyric acid hydrochloride waste.

DisposalWorkflow Start Waste Generation (2-Piperidin-1-yl-butyric acid HCl) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid StreamA Stream A: Solid Chemical Waste (Incineration) Solid->StreamA Double Bag & Tag SolventCheck Solvent Composition? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous <10% Organic Organic Organic Solvent Mix (e.g., MeOH, DCM) SolventCheck->Organic >10% Organic pHCheck Check pH Aqueous->pHCheck StreamC Stream C: Halogenated/Non-Halogenated Organic Waste Organic->StreamC Neutralize Neutralization Required? (Only if local EHS permits) pHCheck->Neutralize pH < 2 or > 12.5 StreamB Stream B: Aqueous Waste (Trace Organics) pHCheck->StreamB pH 5-9 Neutralize->StreamB Post-Treatment

Figure 1: Decision matrix for segregating piperidine derivative waste streams. Note that "Drain Disposal" is strictly prohibited for this compound.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, spill cleanup debris, contaminated weighing boats.

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases, as piperidine salts can react exothermically or release free piperidine vapors.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "2-Piperidin-1-yl-butyric acid hydrochloride"[4][5][6][7]

    • Hazard Checkbox: "Irritant" and "Toxic".

  • Storage: Keep container closed and stored in a Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC effluent, or dissolved residues.

  • Characterization: Determine the primary solvent.

    • If Organic (Methanol, Acetonitrile): Dispose of in the "Organic Solvents" carboy. If halogenated solvents (DCM, Chloroform) are present, use the "Halogenated Waste" stream.

    • If Aqueous: Check pH. If acidic (pH < 4), do not mix with cyanide or sulfide waste streams (risk of HCN/H2S gas evolution).

  • Neutralization (Optional/Site-Specific):

    • Caution: Neutralizing the HCl salt with a base (NaOH) will liberate the free amine (2-Piperidin-1-yl-butyric acid), which may have different solubility or volatility properties.

    • Recommendation: Collect as "Acidic Aqueous Waste with Trace Organics" without neutralization to prevent unexpected precipitation or heat generation.

Protocol C: Spill Management (Emergency)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE Up: Wear N95 mask, goggles, and double nitrile gloves.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersal. Scoop into a waste container.

    • Liquids: Absorb with vermiculite or a universal spill pad.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Place all cleanup materials into the solid waste container.

Regulatory Compliance (US EPA/RCRA)

  • RCRA Status: This specific CAS is not P-listed or U-listed. However, it is a chemical waste and must be treated as hazardous.

  • Characteristic Waste:

    • If the waste solution has a pH

      
       2, it carries the D002 (Corrosivity)  waste code.
      
    • If the solid is ignitable (unlikely for HCl salts), it would carry D001 .

  • Sewer Ban: Under the EPA Dental Effluent Guidelines & Pharmaceutical Waste Rules , introducing pharmaceutical intermediates into sanitary sewers is prohibited. Do not pour down the drain.

References

  • Sinfoo Biotech . Product Analysis: 2-piperidin-1-yl-butyric acid hydrochloride (CAS 1219410-59-9).[4][6] Retrieved from

  • PubChem . Compound Summary: Piperidin-1-yl-acetic acid (Analog Structure). National Library of Medicine. Retrieved from [8]

  • Sigma-Aldrich . Safety Data Sheet: 2-Piperidinecarboxylic acid hydrochloride. Retrieved from

  • US EPA . Hazardous Waste Generators: Managing Your Waste. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperidin-1-YL-butyric acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Piperidin-1-YL-butyric acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.